tert-Butyl (5-bromopentyl)carbamate

Description

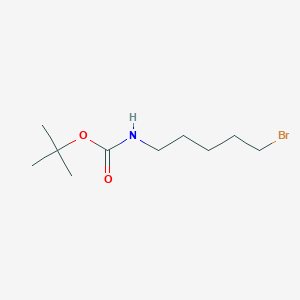

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(5-bromopentyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20BrNO2/c1-10(2,3)14-9(13)12-8-6-4-5-7-11/h4-8H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHUJQWJCNMMZFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10403467 | |

| Record name | 5-(BOC-amino)-1-pentyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83948-54-3 | |

| Record name | 5-(BOC-amino)-1-pentyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(5-bromopentyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl (5-bromopentyl)carbamate for Researchers and Drug Development Professionals

Introduction: Unveiling a Versatile Building Block in Modern Synthesis

In the landscape of organic and medicinal chemistry, tert-Butyl (5-bromopentyl)carbamate stands out as a pivotal bifunctional molecule. Its structure, which marries a reactive primary alkyl bromide with a stable carbamate-protected amine, offers chemists a powerful tool for the strategic and controlled introduction of a five-carbon aminoalkyl chain into a diverse range of molecular frameworks.[1] The presence of the tert-butyloxycarbonyl (Boc) protecting group is central to its utility, providing robust protection under a variety of reaction conditions while allowing for facile deprotection under acidic conditions.[1] This unique combination of features makes it an invaluable intermediate in the synthesis of complex molecules, particularly in the realm of pharmaceutical research and drug development where precise molecular architecture is paramount.[2][3] This guide provides a comprehensive exploration of the chemical properties, synthesis, reactivity, and applications of this compound, supported by detailed protocols and practical insights to empower researchers in their synthetic endeavors.

Core Chemical and Physical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in research and development. The following table summarizes the key characteristics of this compound.

| Property | Value | Source(s) |

| CAS Number | 83948-54-3 | [4] |

| Molecular Formula | C₁₀H₂₀BrNO₂ | [4] |

| Molecular Weight | 266.18 g/mol | [4] |

| Appearance | White or Colorless to Light yellow powder, lump, or clear liquid | [5] |

| Melting Point | 28 - 35 °C | [6] |

| Boiling Point | 324 °C at 760 mmHg | [6] |

| Purity | >98.0% (GC) | [5] |

| Solubility | Soluble in organic solvents such as dichloromethane and ethyl acetate; limited solubility in water. | [7] |

| Storage Temperature | Refrigerated (0-10°C), Store under inert gas | |

| InChIKey | OHUJQWJCNMMZFM-UHFFFAOYSA-N | [4] |

Synthesis and Reactivity: A Tale of Two Functional Groups

The synthetic utility of this compound stems from the orthogonal reactivity of its two primary functional groups: the nucleophilic Boc-protected amine and the electrophilic alkyl bromide. The most common synthetic route to this compound involves the mono-Boc protection of 5-bromopentylamine.[8]

The Logic of Mono-Protection

Achieving selective mono-protection of a diamine can be challenging due to the statistical probability of double protection. To favor the formation of the desired mono-protected product, the reaction is typically carried out using a large excess of the diamine relative to the Boc-anhydride (Boc₂O). This ensures that the concentration of the mono-protected product remains low, minimizing its chances of reacting with a second molecule of Boc₂O.

Caption: Synthetic workflow for this compound.

Reactivity Profile: A Versatile Synthetic Handle

The presence of both a protected amine and a reactive alkyl bromide makes this compound a versatile building block for a variety of synthetic transformations.[7] The alkyl bromide serves as an excellent electrophile for nucleophilic substitution reactions with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This allows for the facile introduction of the five-carbon aminoalkyl chain into various molecular scaffolds.

Conversely, following the alkylation step, the Boc-protecting group can be readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to unmask the primary amine. This newly liberated amine can then participate in a host of subsequent reactions, such as acylation, sulfonylation, or further alkylation, providing a powerful strategy for the construction of complex molecules.[1]

Application in Drug Discovery: Building the Molecules of Tomorrow

The unique structural attributes of this compound have cemented its role as a valuable building block in the synthesis of novel therapeutic agents.[2] Its ability to introduce a flexible five-carbon linker with a terminal primary amine is particularly advantageous in several areas of drug design.

-

Linkerology in PROTACs and ADCs: In the rapidly evolving fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the linker component plays a critical role in dictating the efficacy and pharmacokinetic properties of the molecule. The pentyl chain of this compound provides an optimal length and flexibility for many applications, allowing for the effective connection of a targeting moiety to a payload or an E3 ligase binder.

-

Synthesis of Novel Scaffolds: The dual functionality of this reagent enables the construction of complex molecular architectures. For instance, the alkyl bromide can be used to append the aminoalkyl chain to a core heterocyclic structure, and the subsequent deprotection and functionalization of the amine can be used to introduce diversity and modulate the biological activity of the resulting compounds.

Experimental Protocol: N-Alkylation of a Phenolic Nucleophile

This protocol details a representative procedure for the use of this compound as an alkylating agent, specifically for the O-alkylation of a phenol.

Materials:

-

4-Methoxyphenol

-

This compound

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septum and needles

-

Argon or Nitrogen source

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 4-methoxyphenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous DMF via syringe to dissolve the solids.

-

Reagent Addition: Add this compound (1.1 eq) to the reaction mixture.

-

Reaction: Stir the reaction mixture at 60°C and monitor the progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure O-alkylated product.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous DMF and an inert atmosphere is crucial to prevent the reaction of the alkyl bromide with water, which would lead to the formation of the corresponding alcohol byproduct.

-

Base: Potassium carbonate is a mild base that is sufficient to deprotonate the phenol, generating the phenoxide nucleophile required for the alkylation reaction.

-

Excess Reagent: A slight excess of the alkylating agent is used to ensure complete consumption of the starting phenol.

-

Workup: The aqueous workup is designed to remove the DMF solvent and the inorganic salts. The brine wash helps to break any emulsions and further dry the organic layer.

Safety and Handling

This compound is classified as an irritant and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6] It is harmful if swallowed and causes skin and serious eye irritation.[4][6] It may also cause respiratory irritation.[4][6] Handle in a well-ventilated area, preferably in a chemical fume hood.[6] Avoid inhalation of dust or vapors.[6] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[6]

Storage and Stability:

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[9] It is sensitive to moisture and heat. It is stable under recommended storage conditions.[6] Incompatible materials include strong acids, strong bases, and strong oxidizing/reducing agents.[6]

Conclusion: An Indispensable Tool for Chemical Innovation

This compound has firmly established itself as a versatile and indispensable building block in modern organic synthesis. Its unique combination of a stable, yet readily cleavable, protected amine and a reactive alkyl halide provides chemists with a powerful tool for the strategic construction of complex molecular architectures. From its role in the synthesis of novel drug candidates to its application as a linker in cutting-edge therapeutic modalities, the importance of this reagent in advancing chemical and pharmaceutical research cannot be overstated. A thorough understanding of its chemical properties, reactivity, and handling is essential for any researcher seeking to leverage its full potential in the pursuit of scientific discovery.

References

- PubChem. tert-butyl N-(5-bromopentyl)

- Chemsigma. tert-butyl (5-bromopentyl)

- Angene Chemical.

- Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]

- Supporting Information.

- Organic Chemistry Portal.

- Michael Pittelkow.

- PubMed Central. Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]

- PubMed Central. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. [Link]

- ChemSynthesis.

- Google Patents.

- Pharmaffiliates. CAS No : 39684-80-5 | Product Name : tert-Butyl (2-bromoethyl)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tert-butyl N-(5-bromopentyl)carbamate | C10H20BrNO2 | CID 4455360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. CAS 83948-54-3: this compound [cymitquimica.com]

- 8. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]

- 9. fishersci.co.uk [fishersci.co.uk]

A Senior Application Scientist's Technical Guide to tert-Butyl (5-bromopentyl)carbamate (CAS: 83948-54-3)

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Unpacking a Versatile Bifunctional Building Block

In the landscape of modern medicinal chemistry and organic synthesis, success is often dictated by the precision and versatility of the tools at our disposal. tert-Butyl (5-bromopentyl)carbamate is a quintessential example of such a tool. It is not merely a chemical intermediate but a strategically designed bifunctional molecule that elegantly solves a common synthetic challenge: the controlled, site-selective introduction of a five-carbon amino-alkyl chain.

Its structure is deceptively simple, yet it houses two key features that operate orthogonally. On one end, a tert-butyloxycarbonyl (Boc) protected amine provides a stable, non-nucleophilic terminus that is inert to a wide range of reaction conditions. On the other, a primary alkyl bromide offers a reactive electrophilic site, primed for nucleophilic substitution. This inherent duality makes it an invaluable asset, particularly in multi-step syntheses where sequential reactivity is paramount. This guide provides an in-depth examination of its synthesis, characterization, strategic applications, and safe handling, grounded in practical, field-proven insights.

Physicochemical & Spectroscopic Profile

A thorough understanding of a reagent's properties is the foundation of its effective use. The key characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 83948-54-3 | [1][2][3] |

| Molecular Formula | C₁₀H₂₀BrNO₂ | [2][3] |

| Molecular Weight | 266.18 g/mol | [3][4] |

| Appearance | White to off-white or light yellow solid below 35°C; liquid above 35°C. | [1][2] |

| Melting Point | ~35 °C | [1] |

| Boiling Point | 324 °C at 760 mmHg | [1] |

| Purity | Typically >95-98% (GC) | [2][5] |

| IUPAC Name | tert-butyl N-(5-bromopentyl)carbamate | [3] |

| Synonyms | N-Boc-5-bromo-1-pentanamine, 5-(Boc-amino)-1-pentyl Bromide | [3][5] |

Spectroscopic Characterization: A Validating Signature

Analytical data confirms the structural integrity of the molecule. While raw spectra are instrument-dependent, the expected signals provide a reliable benchmark for quality control.

-

¹H NMR Spectrum: The proton NMR spectrum is expected to be consistent with the assigned structure, showing characteristic signals for the t-butyl group and the pentyl chain.[2]

-

Purity (GC): Gas chromatography is often used to assess purity, with commercial batches typically achieving >99%.[2]

Synthesis and Purification: A Protocol Built on Chemical Logic

The most common route to this compound involves the selective N-protection of 5-bromopentylamine using di-tert-butyl dicarbonate (Boc₂O). The choice of Boc₂O is deliberate; it is an effective and gentle protecting group reagent whose byproducts (tert-butanol and CO₂) are volatile and easily removed, simplifying purification.[6]

Workflow for Synthesis

Sources

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. tert-butyl N-(5-bromopentyl)carbamate | C10H20BrNO2 | CID 4455360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. This compound | 83948-54-3 | TCI AMERICA [tcichemicals.com]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

tert-Butyl (5-bromopentyl)carbamate molecular weight

An In-depth Technical Guide to tert-Butyl (5-bromopentyl)carbamate: A Key Bifunctional Linker in Modern Drug Discovery

Introduction

In the landscape of contemporary drug development, particularly in the burgeoning field of targeted protein degradation, the rational design of linker molecules is paramount. This compound has emerged as a critical chemical entity, serving as a versatile bifunctional linker. Its structure, featuring a terminal bromide and a carbamate-protected amine, offers a strategic balance of reactivity and stability. This guide provides an in-depth examination of its core properties, synthesis, characterization, and pivotal applications, with a focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The insights herein are intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this molecule's unique attributes.

Core Physicochemical and Molecular Properties

A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application in synthesis and development. This compound is a compound whose utility is directly tied to its specific physicochemical characteristics.

Molecular Identity and Weight

The molecular integrity of a reagent is the first checkpoint in any synthetic workflow. The molecular formula for this compound is C₁₀H₂₀BrNO₂.[1][2] This composition gives it a molecular weight of approximately 266.18 g/mol .[1][2] The precise monoisotopic mass is 265.06774 Da, a critical value for high-resolution mass spectrometry analysis.[1][3]

Physicochemical Data Summary

The physical state and solubility profile of a compound dictate its handling, reaction conditions, and purification strategies. The key quantitative data for this compound are summarized in the table below for ease of reference.

| Property | Value | Source(s) |

| Molecular Weight | 266.18 g/mol | [1][2] |

| Molecular Formula | C₁₀H₂₀BrNO₂ | [1][2] |

| CAS Number | 83948-54-3 | [1][2] |

| Appearance | White to off-white or light yellow solid below 35°C; liquid above 35°C | [4][5] |

| Melting Point | ~35 °C | [4] |

| Boiling Point | 324.6 °C at 760 mmHg | [3] |

| Density | 1.214 g/cm³ | [3] |

| Solubility | Soluble in organic solvents like dichloromethane, chloroform, and alcohols | [6][7] |

| XLogP3 | 2.8 - 3.28 | [1][3] |

This table consolidates key physical and chemical properties for quick laboratory reference.

Synthesis and Purification: A Protocol Driven by Logic

The synthesis of this compound is a foundational procedure for its subsequent use. The choice of the tert-butyloxycarbonyl (Boc) protecting group is deliberate; it is renowned for its stability in a wide range of nucleophilic and basic conditions, yet is readily cleaved under acidic conditions, providing an essential orthogonal protection strategy in multi-step syntheses.[8][9]

The most logical and common synthetic route involves the selective mono-N-protection of a suitable precursor. A highly practical approach starts from 5-bromopentylamine hydrochloride.

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and purification process.

Sources

- 1. tert-butyl N-(5-bromopentyl)carbamate | C10H20BrNO2 | CID 4455360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. echemi.com [echemi.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. CAS 83948-54-3: this compound [cymitquimica.com]

- 7. tert-Butyl carbamate | 4248-19-5 [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to the Structure Elucidation of tert-Butyl (5-bromopentyl)carbamate

Abstract

This technical guide provides a detailed, multi-faceted approach to the definitive structure elucidation of tert-Butyl (5-bromopentyl)carbamate (CAS No. 83948-54-3). Intended for researchers, medicinal chemists, and process development scientists, this document moves beyond simple data reporting to offer a causal, field-proven framework for analysis. We will explore the integration of spectroscopic and chromatographic data, explaining the "why" behind each experimental choice to create a self-validating analytical workflow. The protocols and interpretations herein are designed to ensure the highest confidence in material identity, purity, and stability, which are critical for applications ranging from synthetic building blocks to advanced intermediates in drug discovery, such as PROTAC linkers[1].

Foundational Understanding: Synthesis and Physicochemical Properties

A robust elucidation strategy begins with a clear hypothesis of the target structure, typically derived from its synthetic route. This compound is most commonly synthesized via the N-protection of 5-bromopentylamine with di-tert-butyl dicarbonate (Boc₂O).

Synthetic Rationale

The reaction involves the nucleophilic attack of the primary amine on one of the electrophilic carbonyls of Boc₂O. This process is driven by the formation of a stable carbamate and the decomposition of the tert-butyl bicarbonate intermediate into carbon dioxide and tert-butanol, providing a strong thermodynamic driving force for the reaction[2][3]. Understanding this mechanism is key, as it predicts the specific connectivity we aim to confirm: a tert-butoxycarbonyl (Boc) group attached to the nitrogen of a 5-bromopentyl chain.

Key Physicochemical Properties

A summary of the fundamental properties of the target compound provides the necessary context for selecting appropriate analytical techniques and interpreting the resulting data.

| Property | Value | Source |

| IUPAC Name | tert-butyl N-(5-bromopentyl)carbamate | PubChem[4] |

| CAS Number | 83948-54-3 | MedChemExpress[5] |

| Molecular Formula | C₁₀H₂₀BrNO₂ | PubChem[4] |

| Molecular Weight | 266.18 g/mol | PubChem[4] |

| Appearance | White to light yellow solid below 35°C | MedChemExpress[5], Sigma-Aldrich[6] |

| Melting Point | ~35 °C | MedChemExpress[7], Sigma-Aldrich[6] |

Core Analytical Techniques: A Multi-Pronged Approach

No single technique can unambiguously determine a chemical structure. True confidence is achieved by integrating complementary data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This section details the expected outcomes and underlying principles for each.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Blueprint

NMR is the most powerful tool for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide precise information about the chemical environment, connectivity, and relative number of atoms.

-

Causality: The chemical shift (δ) of a proton is dictated by its local electronic environment. Electronegative atoms like oxygen, nitrogen, and bromine deshield adjacent protons, shifting their signals downfield (to a higher ppm value). Spin-spin coupling (splitting) reveals the number of protons on adjacent carbons, confirming the connectivity.

-

Predicted Spectrum (400 MHz, CDCl₃):

Assignment Predicted δ (ppm) Multiplicity Integration Rationale a (CH₃)₃C- 1.44 Singlet (s) 9H Nine equivalent protons of the sterically bulky t-butyl group; no adjacent protons to couple with. b -NH- ~4.6 Broad Singlet (br s) 1H Proton on nitrogen; often broad due to quadrupole broadening and exchange. c -CH₂-NH- 3.10 - 3.20 Quartet (q) or Multiplet (m) 2H Deshielded by the adjacent nitrogen atom. Coupled to the neighboring CH₂ group. d -CH₂-CH₂Br 3.41 Triplet (t) 2H Strongly deshielded by the terminal, highly electronegative bromine atom. | e, f, g -(CH₂)₃- | 1.40 - 1.95 | Multiplets (m) | 6H | Overlapping signals for the three central methylene groups of the pentyl chain. |

-

Causality: The chemical shift of a carbon atom is also sensitive to its electronic environment. Carbons bonded to electronegative atoms are shifted downfield. The carbonyl carbon of the carbamate group is highly deshielded and appears at a characteristic high ppm value.

-

Predicted Spectrum (100 MHz, CDCl₃):

Assignment Predicted δ (ppm) Rationale (CH₃)₃C- 28.5 Equivalent methyl carbons of the t-butyl group, in the typical alkane region. -(CH₂)₃- 25.0, 29.5, 32.5 Central methylene carbons of the pentyl chain. The carbon adjacent to the C-Br carbon will be slightly more downfield. -CH₂-Br 33.5 Carbon directly attached to the electronegative bromine. -CH₂-NH- 40.5 Carbon directly attached to the electronegative nitrogen. (CH₃)₃C- 79.2 Quaternary carbon of the t-butyl group, deshielded by the adjacent oxygen. | -C=O | 156.0 | Carbonyl carbon of the carbamate group, highly deshielded by two electronegative atoms (O and N). |

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

-

Causality: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrational frequencies of its chemical bonds. Specific functional groups have characteristic absorption bands, making IR an excellent tool for rapid confirmation of their presence or absence.

-

Predicted Key Absorptions:

Wavenumber (cm⁻¹) Vibration Type Functional Group Confirmed ~3350 N-H Stretch Secondary Amine (in carbamate) 2850 - 2980 C-H Stretch Alkane (pentyl and t-butyl groups) ~1690 C=O Stretch Carbonyl of the Carbamate ~1170 C-O Stretch Ester-like C-O bond in the carbamate | 550 - 650 | C-Br Stretch | Alkyl Bromide |

Mass Spectrometry (MS): Molecular Weight and Elemental Verification

-

Causality: MS measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight and, through fragmentation analysis, offers clues about the molecule's substructures. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of halogens.

-

Expected Observations (Electron Ionization - EI):

m/z Value Identity Rationale 265 / 267 [M]⁺ Molecular Ion Peak: The presence of two peaks of nearly equal intensity (~1:1 ratio) is the definitive signature of a single bromine atom (isotopes ⁷⁹Br and ⁸¹Br). This is a critical validation point. 209 / 211 [M - C₄H₈]⁺ Loss of isobutylene from the tert-butyl group. The bromine isotopic pattern remains. 150 [M - Br - C₄H₉]⁺ Loss of a bromine radical and the tert-butyl group. | 57 | [C₄H₉]⁺ | Base Peak: The highly stable tert-butyl cation, often the most abundant fragment. |

Integrated Analytical Workflow and Data Confirmation

The true power of this multi-technique approach lies in the integration of the data. Each result should corroborate the others, building a self-validating case for the structure.

-

MS Confirms Mass and Bromine: The first check is MS. The observation of the M/M+2 peaks at m/z 265/267 immediately confirms the molecular weight and the presence of one bromine atom, consistent with the formula C₁₀H₂₀BrNO₂.

-

IR Confirms Functional Groups: IR data should show the N-H and C=O stretches, confirming the carbamate group, and a C-Br stretch, confirming the alkyl halide. This validates the key functional moieties predicted by the synthesis.

-

NMR Confirms the Skeleton: With the elemental composition and functional groups confirmed, NMR provides the final, definitive proof of the atomic arrangement. ¹H NMR integration must match the proton count (20H), and the splitting patterns must align with the pentyl chain connectivity. ¹³C NMR must show the correct number of unique carbons (10 signals). The chemical shifts must place the bromine at one terminus and the Boc-protected amine at the other.

Standard Operating Protocols

Adherence to standardized protocols is essential for reproducible and reliable data.

Protocol 1: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 10-15 mg of this compound into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Dissolution: Cap the tube and invert several times to ensure complete dissolution. A brief sonication may be used if necessary.

-

Acquisition:

-

Insert the sample into the NMR spectrometer (e.g., 400 MHz).

-

Lock onto the deuterium signal of the CDCl₃ and shim the magnetic field to achieve optimal homogeneity.

-

Acquire a ¹H spectrum with 16-32 scans.

-

Acquire a proton-decoupled ¹³C spectrum with 1024-2048 scans.

-

-

Data Processing: Process the FID (Free Induction Decay) with an appropriate window function (e.g., exponential multiplication) and Fourier transform. Phase and baseline correct the spectra. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Rationale: While carbamates can be thermally labile, a fast GC ramp can often elute the compound before significant degradation occurs[8][9]. This method is excellent for assessing purity and confirming molecular weight.

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in ethyl acetate.

-

GC Conditions:

-

Injector: 250°C, Split mode (e.g., 20:1).

-

Column: Standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Program: Initial temperature of 80°C, hold for 1 minute. Ramp at 20°C/min to 280°C, hold for 5 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-400.

-

-

Analysis: Integrate the total ion chromatogram (TIC) to determine purity. Analyze the mass spectrum of the main peak to confirm the molecular ion and fragmentation pattern.

Protocol 3: High-Performance Liquid Chromatography (HPLC) Analysis

-

Rationale: HPLC is the preferred method for purity analysis of potentially thermally labile compounds like carbamates[9][10].

-

Sample Preparation: Prepare a 0.5 mg/mL solution of the compound in the mobile phase.

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: Water (HPLC Grade).

-

Mobile Phase B: Acetonitrile (HPLC Grade).

-

Gradient: Start at 60% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detector: UV at 210 nm.

-

Injection Volume: 10 µL.

-

-

Analysis: Integrate the resulting chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Conclusion

The structural elucidation of this compound is a clear example of the necessity for an integrated analytical approach. By combining the connectivity data from NMR, functional group information from IR, and molecular weight verification from MS, a complete and unambiguous structural assignment can be made. The chromatographic methods further serve to validate the purity of the material. This rigorous, multi-technique validation is the cornerstone of scientific integrity in chemical research and development, ensuring that the material used in subsequent complex syntheses is of known and reliable quality.

References

- Boc Protection Mechanism (Boc2O).Common Organic Chemistry.

- Boc Protection Mechanism (Boc2O + Base).Common Organic Chemistry.

- Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.Total Synthesis.

- Boc-Protected Amino Groups.Organic Chemistry Portal.

- tert-butyl N-(5-bromopentyl)carbamate.PubChem, National Center for Biotechnology Information.

- tert-Butyloxycarbonyl protecting group.Wikipedia.

- tert-Butyl carbamate.SIELC Technologies. (2018-05-16).

- tert-Butyl carbamate.NIST WebBook, SRD 69.

- Molecular Structure Characterisation and Structural Elucidation.Intertek.

- Carbamate synthesis by amination (carboxylation) or rearrangement.Organic Chemistry Portal.

- Electronic Supporting Information.The Royal Society of Chemistry.

- tert-Butyl carbamate.NIST WebBook, SRD 69.

- Supporting Information.Royal Society of Chemistry.

- Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives.National Institutes of Health (NIH). (2017-04-05).

- Structural elucidation of compounds using different types of spectroscopic techniques.Journal of Chemical and Pharmaceutical Sciences.

- Carbamic acid, tert-butyl ester.Organic Syntheses Procedure.

- Haloalkanes & Branched Alkanes [Part 1] | Name → Structure.YouTube. (2019-11-09).

- tert-Butyl carbamate - Optional[1H NMR].SpectraBase.

- Tert-butyl carbamate derivative and preparation method and application thereof.Google Patents.

- Determination of Derivatized Carbamate Insecticides by GC-MS/MS.SCISPEC.

- Common Methods of Preparation for Haloalkanes.Unacademy.

- Chromatographic Analysis of Insecticidal Carbamates.Jo A. Engebretson.

- Process for the production of tert-butyl N-(2-bromoethyl)carbamate.Google Patents.

- Analytical Methods for Structure Elucidation.Chemistry LibreTexts. (2021-05-12).

- GC-MS of tert-Butyldimethylsilyl (tBDMS) Derivatives of Neurochemicals.SpringerLink.

Sources

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. tert-butyl N-(5-bromopentyl)carbamate | C10H20BrNO2 | CID 4455360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. This compound | 83948-54-3 [sigmaaldrich.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. scispec.co.th [scispec.co.th]

- 9. taylorfrancis.com [taylorfrancis.com]

- 10. tert-Butyl carbamate | SIELC Technologies [sielc.com]

A Strategic Ally in Drug Discovery: An In-depth Technical Guide to tert-Butyl N-(5-bromopentyl)carbamate

Introduction: The Dual-Functionality Advantage in Complex Synthesis

In the intricate landscape of modern drug discovery and medicinal chemistry, the strategic assembly of complex molecular architectures is paramount. Success in this endeavor hinges on the availability of versatile chemical tools that offer both reactivity and stability. tert-Butyl N-(5-bromopentyl)carbamate, a bifunctional organic compound, has emerged as a critical building block for researchers and scientists. Its unique structure, featuring a terminal alkyl bromide and a Boc-protected amine, provides a powerful platform for the controlled, sequential introduction of molecular fragments. This guide offers an in-depth exploration of the synthesis, properties, and strategic applications of tert-butyl N-(5-bromopentyl)carbamate, with a particular focus on its role in the development of novel therapeutics.

The core utility of this molecule lies in its orthogonal reactivity. The alkyl bromide provides a reactive handle for nucleophilic substitution, allowing for its conjugation to a wide array of substrates. Concurrently, the tert-butoxycarbonyl (Boc) protecting group renders the amine nucleophile temporarily inert, preventing unwanted side reactions.[1] This Boc group can be readily removed under acidic conditions, unveiling the amine for subsequent chemical transformations.[2] This strategic protection and deprotection scheme is a cornerstone of modern organic synthesis, enabling the construction of complex molecules with high precision.

Physicochemical Properties and Structural Data

A thorough understanding of the physicochemical properties of tert-butyl N-(5-bromopentyl)carbamate is essential for its effective application in research and development. These properties dictate its solubility, reactivity, and compatibility with various reaction conditions.

| Property | Value | Reference |

| IUPAC Name | tert-butyl N-(5-bromopentyl)carbamate | [3] |

| CAS Number | 83948-54-3 | [3] |

| Molecular Formula | C₁₀H₂₀BrNO₂ | [3] |

| Molecular Weight | 266.18 g/mol | [3] |

| Appearance | White or Colorless to Light yellow powder to lump to clear liquid | [4] |

| Boiling Point | 324.6 °C | [5] |

| Density | 1.214 g/cm³ | [5] |

| Solubility | Soluble in organic solvents such as dichloromethane and ethyl acetate | [6] |

Synthesis of tert-Butyl N-(5-bromopentyl)carbamate: A Mechanistic Perspective

The most common and efficient synthesis of tert-butyl N-(5-bromopentyl)carbamate involves the protection of the amino group of 5-bromopentan-1-amine with di-tert-butyl dicarbonate (Boc₂O). This reaction is a classic example of nucleophilic acyl substitution.

Reaction Mechanism

The synthesis proceeds through a well-established mechanism. The lone pair of electrons on the nitrogen atom of 5-bromopentan-1-amine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of Boc₂O. This initial attack forms a tetrahedral intermediate. The intermediate then collapses, leading to the departure of a tert-butoxycarbonate anion. This anion is unstable and readily decomposes into carbon dioxide and a tert-butoxide anion. The tert-butoxide anion is a strong base and deprotonates the newly formed carbamate, yielding the final product and tert-butanol.

Caption: Synthesis of tert-Butyl N-(5-bromopentyl)carbamate.

Experimental Protocol

The following protocol provides a detailed, step-by-step methodology for the synthesis of tert-butyl N-(5-bromopentyl)carbamate. This protocol is designed to be self-validating, with clear checkpoints and expected outcomes.

Materials:

-

5-bromopentan-1-amine hydrobromide

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution of Starting Material: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromopentan-1-amine hydrobromide (1.0 eq) in a 1:1 mixture of water and dichloromethane.

-

Basification: Cool the solution to 0 °C using an ice bath. Slowly add a 2 M aqueous solution of sodium hydroxide (2.5 eq) dropwise while stirring vigorously. Monitor the pH of the aqueous layer to ensure it is basic (pH > 10).

-

Addition of Boc₂O: To the biphasic mixture, add di-tert-butyl dicarbonate (1.1 eq) portion-wise over 15 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer.

-

Extraction: Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield tert-butyl N-(5-bromopentyl)carbamate as a colorless to light yellow oil or solid.[4]

Applications in Drug Discovery and Development

The bifunctional nature of tert-butyl N-(5-bromopentyl)carbamate makes it a highly valuable linker molecule in medicinal chemistry. Linkers play a crucial role in connecting different molecular fragments, such as a targeting moiety and a payload, in a variety of therapeutic modalities.

Role in PROTACs and Other Targeted Therapies

One of the most significant applications of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[7] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[7] The linker in a PROTAC is a critical component that dictates the distance and orientation between the two binding moieties, which is essential for the formation of a productive ternary complex. tert-Butyl N-(5-bromopentyl)carbamate provides a flexible and synthetically tractable five-carbon chain that can be readily incorporated into PROTAC structures.

Caption: Role of the linker in PROTAC synthesis and action.

Use in the Synthesis of Bioactive Molecules

Beyond PROTACs, tert-butyl N-(5-bromopentyl)carbamate is employed in the synthesis of a wide range of other bioactive molecules, including enzyme inhibitors and receptor agonists/antagonists. The alkyl bromide can be displaced by various nucleophiles, such as phenols, thiols, and amines, to attach the linker to a core scaffold. Subsequent deprotection of the Boc group reveals a primary amine that can be further functionalized, for example, through acylation, alkylation, or reductive amination.[8]

Conclusion: A Versatile Tool for Chemical Innovation

tert-Butyl N-(5-bromopentyl)carbamate is a testament to the power of strategic molecular design. Its dual functionality, combining a reactive alkyl bromide with a protected amine, provides chemists with a versatile and reliable tool for the synthesis of complex molecules. As the demand for novel therapeutics with improved efficacy and specificity continues to grow, the importance of such well-designed building blocks in accelerating the drug discovery process cannot be overstated. The insights and protocols presented in this guide are intended to empower researchers to fully leverage the potential of this valuable chemical entity in their pursuit of scientific innovation.

References

- Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

- Organic Syntheses. Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. [Link]

- Google Patents.

- PubChem. tert-butyl N-(5-bromopentyl)

- Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]

- PubMed Central. Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]

- Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

- Fisher Scientific. Amine Protection / Deprotection. [Link]

- J&K Scientific LLC. BOC Protection and Deprotection. [Link]

- Glyco MindSynth. Tert-Butyl (5-bromopentyl)

- Chemsigma. tert-butyl (5-bromopentyl)

- Google Patents. US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)

Sources

- 1. Boc | BroadPharm [broadpharm.com]

- 2. Amine Protection / Deprotection [fishersci.co.uk]

- 3. tert-butyl N-(5-bromopentyl)carbamate | C10H20BrNO2 | CID 4455360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tert-Butyl (5-Bromopentyl)carbamate | 83948-54-3 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 5. echemi.com [echemi.com]

- 6. CAS 83948-54-3: this compound [cymitquimica.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Synthesis of tert-Butyl (5-bromopentyl)carbamate

Introduction: The Strategic Importance of a Bifunctional Linker

In the landscape of modern drug discovery and complex organic synthesis, molecules that serve as versatile building blocks are of paramount importance. Tert-butyl (5-bromopentyl)carbamate, also known by synonyms such as N-Boc-5-bromo-1-pentanamine, is a quintessential example of such a scaffold.[1][2] It is a bifunctional linear chain molecule featuring a terminal bromide, an excellent leaving group for nucleophilic substitution reactions, and a primary amine protected by the robust tert-butoxycarbonyl (Boc) group. This unique combination allows for selective, sequential chemical modifications at either end of the five-carbon chain, making it an invaluable linker in the construction of PROTACs, pharmaceutical intermediates, and other targeted molecular probes.

This guide provides an in-depth analysis of the core synthesis pathway for this compound, moving beyond a simple recitation of steps to explore the underlying chemical principles and the rationale that dictates the experimental choices, ensuring a reproducible and high-yielding protocol.

Part 1: Core Principles of Amine Protection

The synthesis of this compound is fundamentally an exercise in the selective protection of a primary amine. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its ideal balance of stability and lability.[3]

Key Characteristics of the Boc Group:

-

Stability: The Boc group is exceptionally stable under a wide range of conditions, including exposure to most bases, nucleophiles, and reductive environments.[4] This stability is crucial as it allows for chemical transformations to be performed on other parts of the molecule—in this case, the alkyl bromide—without affecting the protected amine.

-

Lability: Despite its stability, the Boc group can be removed cleanly and efficiently under mild acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent.[5][6]

-

The Reagent of Choice: The introduction of the Boc group is most commonly achieved using di-tert-butyl dicarbonate (Boc anhydride, Boc₂O) . This reagent is favored due to its high reactivity, commercial availability, and the benign nature of its byproducts (tert-butanol and carbon dioxide).[7][8]

Part 2: Synthetic Pathway and Mechanistic Insights

The most direct and efficient pathway to this compound involves the reaction of 5-bromopentan-1-amine with di-tert-butyl dicarbonate.[9] The starting amine can be used as a free base or, more commonly, as its hydrochloride salt, which requires an equivalent of base to liberate the nucleophilic free amine for the reaction to proceed.[10]

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The process can be broken down into the following key steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 5-bromopentan-1-amine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the Boc anhydride. This initial attack forms a transient tetrahedral intermediate.[3]

-

Intermediate Collapse: The unstable tetrahedral intermediate rapidly collapses. The carbon-oxygen double bond is reformed, leading to the expulsion of a tert-butyl carbonate anion as a leaving group.

-

Byproduct Decomposition: The tert-butyl carbonate leaving group is unstable and spontaneously decomposes into gaseous carbon dioxide and the more stable tert-butoxide anion. The tert-butoxide is then protonated by the newly formed N-H bond of the carbamate or by a proton source in the reaction medium to yield tert-butanol.[3]

The overall transformation is highly efficient and largely irreversible due to the formation of gaseous CO₂, which drives the reaction equilibrium toward the product side according to Le Châtelier's principle.

Causality Behind Experimental Choices

A robust protocol is defined by understanding the function of each component.

-

Starting Material: 5-bromopentan-1-amine hydrochloride is often preferred over the free base due to its superior shelf stability. The hydrochloride salt is a crystalline, non-volatile solid, whereas the free amine can be a volatile liquid susceptible to oxidation and carboxylation upon exposure to air.

-

Choice of Base: When starting with the amine salt, a base is non-negotiable. Its primary role is to deprotonate the ammonium salt to generate the free, nucleophilic amine. A secondary role is to neutralize the proton generated during carbamate formation.

-

Triethylamine (TEA): An organic base that is soluble in most organic solvents, forming a homogeneous reaction mixture. The resulting triethylammonium salt is often soluble, requiring an aqueous workup for removal.[10]

-

Sodium Bicarbonate (NaHCO₃): An inexpensive, mild inorganic base. Its use typically necessitates a biphasic solvent system (e.g., Dichloromethane/water), where the inorganic salts remain in the aqueous phase, simplifying the workup.[5]

-

-

Solvent System: The solvent must solubilize the starting amine (or be part of a biphasic system) and the Boc anhydride.

-

Dichloromethane (DCM) or Tetrahydrofuran (THF): Common choices for reactions using an organic base like TEA. They are relatively inert and easily removed under reduced pressure.

-

Methanol (MeOH) / Water: A solvent mixture can be effective, particularly for increasing the solubility of amine salts.[10] The reaction can be highly efficient even in the presence of water.[4]

-

Part 3: Experimental Protocol and Data

This protocol describes a reliable, scalable procedure for the synthesis of this compound from 5-bromopentan-1-amine hydrochloride.

Quantitative Data

| Reagent | Mol. Wt. ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |

| 5-bromopentan-1-amine HCl | 202.52 | 5.00 | 24.69 | 1.0 |

| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 5.93 | 27.16 | 1.1 |

| Triethylamine (TEA) | 101.19 | 5.50 mL | 39.50 | 1.6 |

| Dichloromethane (DCM) | - | 100 mL | - | - |

Step-by-Step Methodology

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromopentan-1-amine hydrochloride (5.00 g, 24.69 mmol).

-

Solvent and Base Addition: Add dichloromethane (100 mL) to the flask. The amine salt will not fully dissolve, forming a slurry. To this stirring slurry, add triethylamine (5.50 mL, 39.50 mmol). Stir for 15-20 minutes at room temperature. The mixture should become more homogeneous as the free amine is liberated.

-

Reagent Addition: Slowly add di-tert-butyl dicarbonate (5.93 g, 27.16 mmol) to the reaction mixture in portions over 5 minutes. A mild exotherm may be observed.

-

Reaction: Stir the reaction mixture at room temperature overnight (12-16 hours).

-

Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The product should have a higher Rf value than the starting amine.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 50 mL of 1M HCl (to remove excess TEA), 50 mL of saturated NaHCO₃ solution (to remove any acidic impurities), and 50 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The resulting crude oil can be purified by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes, to yield the pure product as a colorless to pale yellow liquid or low-melting solid.[2]

-

Part 4: Product Characterization and Safety

Expected Product Properties

| Property | Value | Reference(s) |

| Appearance | Colorless to light yellow liquid or low-melting solid (<35°C) | |

| Molecular Formula | C₁₀H₂₀BrNO₂ | [1] |

| Molecular Weight | 266.18 g/mol | [1] |

| Melting Point | ~35 °C | |

| Boiling Point | ~324 °C at 760 mmHg |

The final, purified product should be characterized to confirm its identity and purity. Standard methods include ¹H NMR, ¹³C NMR, and mass spectrometry. The spectra should be consistent with the expected structure of this compound.[1][11]

Safety Considerations

As with any chemical synthesis, adherence to safety protocols is mandatory.

-

Reagents: Di-tert-butyl dicarbonate can be irritating. Triethylamine is flammable and has a strong odor. Dichloromethane is a suspected carcinogen. All manipulations should be performed in a well-ventilated chemical fume hood.[12]

-

Product: The final product, this compound, is classified as a skin and eye irritant and may cause respiratory irritation.[1][12]

-

Personal Protective Equipment (PPE): Standard PPE, including safety goggles, a lab coat, and nitrile gloves, must be worn at all times.

Conclusion

The synthesis of this compound via Boc-protection of 5-bromopentan-1-amine is a robust and fundamental transformation in organic chemistry. By understanding the mechanism of the reaction and the specific roles of each reagent and condition, researchers can reliably execute this protocol to produce high-purity material essential for further synthetic endeavors. The procedure outlined in this guide represents a field-proven method that balances efficiency, scalability, and safety, empowering scientists in their pursuit of novel molecular architectures.

References

- PubChem. (n.d.). tert-butyl N-(5-bromopentyl)carbamate. National Center for Biotechnology Information.

- The Royal Society of Chemistry. (n.d.). Electronic Supporting Information.

- Wikipedia. (n.d.). Di-tert-butyl dicarbonate.

- Organic Syntheses. (n.d.). DI-tert-BUTYL DICARBONATE.

- YouTube. (2015). Di-tert-butyl dicarbonate.

- SpectraBase. (n.d.). tert-Butyl carbamate - Optional[1H NMR] - Chemical Shifts.

- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

- Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester.

- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

- NIH. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies.

- PubChem. (n.d.). 5-Bromopentan-1-amine. National Center for Biotechnology Information.

- Chemtips. (2012). Reactions that Work: Boc Protection.

- PubChem. (n.d.). 5-bromo-N-ethylpentan-1-amine. National Center for Biotechnology Information.

Sources

- 1. tert-butyl N-(5-bromopentyl)carbamate | C10H20BrNO2 | CID 4455360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-(t-Boc-amino)-1-pentyl Bromide | CymitQuimica [cymitquimica.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 6. Application of Boc-anhydride [en.highfine.com]

- 7. Di-tert-butyl dicarbonate: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]

- 8. m.youtube.com [m.youtube.com]

- 9. 5-Bromopentan-1-amine | C5H12BrN | CID 417466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemtips.wordpress.com [chemtips.wordpress.com]

- 11. rsc.org [rsc.org]

- 12. file.medchemexpress.com [file.medchemexpress.com]

A Comprehensive Technical Guide to the Solubility of tert-Butyl (5-bromopentyl)carbamate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-Butyl (5-bromopentyl)carbamate is a bifunctional organic compound of significant interest in medicinal chemistry and organic synthesis. It serves as a valuable building block, incorporating a bromine atom—a versatile handle for nucleophilic substitution and cross-coupling reactions—and a tert-butoxycarbonyl (Boc)-protected amine. The Boc protecting group is crucial in multistep syntheses, offering stability under a wide range of conditions and allowing for facile deprotection under acidic conditions. Understanding the solubility of this compound is paramount for its effective use in reaction design, purification processes like crystallization and chromatography, and for the development of drug formulations. This guide provides a detailed examination of the solubility of this compound, grounded in fundamental chemical principles and supported by practical experimental protocols.

Theoretical Framework of Solubility

The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" is a useful starting point, suggesting that substances with similar polarities are more likely to be soluble in one another.[1][2]

This compound possesses distinct structural features that dictate its solubility profile:

-

A Polar Carbamate Group (-NHCOO-): This group contains electronegative oxygen and nitrogen atoms, creating a dipole moment. It can act as a hydrogen bond acceptor via its carbonyl oxygen and ester oxygen, and a weak hydrogen bond donor via its N-H group.[1]

-

A Nonpolar Alkyl Chain (-CH2-)5: The five-carbon chain is hydrophobic and interacts primarily through weak van der Waals forces (London dispersion forces).[2]

-

A Bulky tert-Butyl Group (-C(CH3)3): This group is also nonpolar and contributes to the steric hindrance around the carbamate functional group.

-

A Terminal Bromine Atom (-Br): The bromine atom introduces some polarity due to the electronegativity difference with carbon, but it is less polar than the carbamate group.

The overall solubility of this compound in a given solvent is a balance between these competing features. Polar solvents will interact favorably with the carbamate group, while nonpolar solvents will better solvate the alkyl chain and tert-butyl group.

Solubility Profile of this compound

| Solvent | Solvent Type | Expected Solubility | Rationale |

| Dichloromethane (DCM) | Polar Aprotic | Soluble[5] | The polarity of DCM can interact with the carbamate and bromo groups, while its organic nature solvates the alkyl chain. |

| Ethyl Acetate | Polar Aprotic | Soluble[5] | Similar to DCM, it offers a good balance of polarity to interact with the carbamate and sufficient nonpolar character. |

| Chloroform | Polar Aprotic | Soluble[6] | Its properties are comparable to dichloromethane, making it a suitable solvent. |

| Methanol | Polar Protic | Soluble[6] | The alcohol's ability to hydrogen bond with the carbamate group enhances solubility. |

| Ethanol | Polar Protic | Soluble[6] | Similar to methanol, it is a good solvent due to hydrogen bonding capabilities. |

| Diethyl Ether | Nonpolar | Moderately Soluble to Soluble | The ether oxygen can act as a hydrogen bond acceptor, but the overall nonpolar nature is dominant. |

| Hexanes/Heptane | Nonpolar | Slightly Soluble to Insoluble | The large nonpolar alkyl chain of the solvent interacts well with the alkyl part of the solute, but poorly with the polar carbamate. |

| Water | Polar Protic | Insoluble/Slightly Soluble[3][6] | Despite the potential for hydrogen bonding, the large nonpolar portion of the molecule (10 carbons) significantly limits aqueous solubility.[3] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | A highly polar aprotic solvent capable of solvating a wide range of organic molecules. |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble | Another highly polar aprotic solvent that is effective at dissolving many organic compounds. |

Experimental Determination of Solubility

To obtain precise solubility data, a standardized experimental protocol is essential. The following isothermal equilibrium method is a reliable approach.

Objective: To determine the solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (purity >98%)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or small test tubes with screw caps

-

Analytical balance (readable to 0.1 mg)

-

Vortex mixer

-

Constant temperature water bath or incubator

-

Syringe filters (0.22 µm, solvent-compatible)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for analysis

Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure saturation.

-

Add a known volume (e.g., 2.0 mL) of the selected solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath set to the desired temperature (e.g., 25°C).

-

Agitate the samples using a vortex mixer for 1-2 minutes every hour for the first 8 hours, and then let them sit to equilibrate. A minimum equilibration time of 24-48 hours is recommended to ensure equilibrium is reached.[7][8]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 4 hours to allow the excess solid to settle.

-

Carefully draw a sample from the clear supernatant using a syringe.

-

Immediately attach a syringe filter and dispense the filtered solution into a pre-weighed volumetric flask. This step removes any undissolved microcrystals.

-

Record the mass of the filtered solution.

-

Dilute the sample to the full volume of the flask with the same solvent.

-

-

Analysis:

-

Analyze the diluted sample using a pre-calibrated HPLC or GC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

From the concentration obtained from the analysis and the dilution factor, calculate the original concentration in the saturated solution.

-

Solubility can be expressed in various units, such as mg/mL or mol/L.

-

Factors Influencing Solubility

-

Temperature: For most solid solutes in liquid solvents, solubility increases with temperature.[9] This is because the dissolution process is often endothermic, and the additional thermal energy helps to overcome the lattice energy of the solid and the intermolecular forces of the solvent.[9]

-

Purity of Solute and Solvent: Impurities can alter the measured solubility. The presence of a more soluble impurity can artificially inflate the apparent solubility, while an insoluble impurity can have the opposite effect.

-

Solvent Mixtures: The solubility of a compound can be fine-tuned by using a mixture of solvents. For example, if a compound has low solubility in a nonpolar solvent and high solubility in a polar solvent, a mixture of the two can be optimized for applications like recrystallization.

Practical Applications and Implications

A thorough understanding of the solubility of this compound is critical for:

-

Reaction Chemistry: Selecting an appropriate solvent that dissolves all reactants is crucial for achieving optimal reaction rates and yields.

-

Purification:

-

Recrystallization: This technique relies on the differential solubility of the compound and impurities in a solvent at different temperatures. A good recrystallization solvent will dissolve the compound sparingly at room temperature but completely at an elevated temperature.

-

Chromatography: In column chromatography, the choice of the mobile phase (eluent) is dictated by the solubility of the compound. The compound must be soluble in the mobile phase to move through the stationary phase.

-

-

Formulation Development: In the pharmaceutical industry, the solubility of active pharmaceutical ingredients (APIs) and their intermediates is a key parameter for developing suitable dosage forms.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3][10]

Precautionary Measures:

-

Always work in a well-ventilated area, such as a fume hood.[3]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[11]

-

Avoid breathing dust, fumes, or vapors.[3]

-

Wash hands thoroughly after handling.[3]

-

In case of contact with skin or eyes, rinse immediately with plenty of water for several minutes.[11]

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.[3][11]

Visualizations

Caption: Interplay of molecular features and solvent types determining solubility.

Conclusion

The solubility of this compound is a complex interplay of its polar carbamate group and its nonpolar hydrocarbon backbone. It is generally soluble in polar aprotic and polar protic organic solvents, with limited solubility in highly nonpolar solvents and water. This guide provides the theoretical basis, a practical summary, and an experimental framework for researchers to effectively utilize this important chemical intermediate. A clear understanding and experimental determination of its solubility are essential for optimizing synthetic routes, purification protocols, and various applications in chemical and pharmaceutical development.

References

- University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Faculty of Science, Alexandria University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.

- Angene Chemical. (2021). Safety Data Sheet.

- PubChem. tert-butyl N-(5-bromopentyl)carbamate | C10H20BrNO2 | CID 4455360.

- University of Toronto. (2023). Solubility of Organic Compounds.

- Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry.

- SALTISE. (n.d.). CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility.

- Chemistry For Everyone. (2025, February 9). What Affects Solubility Of Organic Compounds? [Video]. YouTube.

- Chemistry Steps. (n.d.). Solubility of Organic Compounds.

Sources

- 1. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 2. m.youtube.com [m.youtube.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. This compound | 83948-54-3 [sigmaaldrich.com]

- 5. CAS 83948-54-3: this compound [cymitquimica.com]

- 6. tert-Butyl carbamate | 4248-19-5 [chemicalbook.com]

- 7. chem.ws [chem.ws]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. What are the factors that affect solubility? | AAT Bioquest [aatbio.com]

- 10. tert-butyl N-(5-bromopentyl)carbamate | C10H20BrNO2 | CID 4455360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. angenechemical.com [angenechemical.com]

A Comprehensive Technical Guide to tert-Butyl (5-bromopentyl)carbamate: Properties, Synthesis, and Application

Introduction

tert-Butyl (5-bromopentyl)carbamate, identified by CAS number 83948-54-3, is a bifunctional organic compound of significant interest to researchers in medicinal chemistry and drug development.[1] Structurally, it features a terminal bromine atom, a versatile synthetic handle for nucleophilic substitution and cross-coupling reactions, and a primary amine protected by the acid-labile tert-butoxycarbonyl (Boc) group. This unique architecture makes it an invaluable building block, particularly as a flexible linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).[2] PROTACs are novel therapeutic modalities that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[2]

The physical state and purity of this compound are critical parameters that dictate its reactivity, handling, and ultimate success in complex multi-step syntheses. Its characteristically low melting point means it can exist as either a solid or liquid at or near ambient laboratory temperatures, a factor with practical implications for storage and dispensing.[3] This guide provides an in-depth examination of the core physicochemical properties of this reagent, detailed protocols for its synthesis and characterization, and expert insights into its handling and application, designed to empower researchers in their scientific endeavors.

Core Physicochemical and Safety Profile

A thorough understanding of a reagent's properties is foundational to its effective use. The key characteristics of this compound are summarized below, compiled from supplier safety data sheets and chemical databases.

Physicochemical Data Summary

| Property | Value | Source(s) |

| CAS Number | 83948-54-3 | [1][4] |

| Molecular Formula | C₁₀H₂₀BrNO₂ | [1][2] |

| Molecular Weight | 266.18 g/mol | [1][2] |

| Melting Point | 35 °C | [4] |

| Appearance | White to off-white or light yellow solid below 35°C; clear liquid above 35°C.[3][4] | [3][4] |

| Boiling Point | 324 °C at 760 mmHg | [4] |

| Purity (Typical) | >98.0% (GC) | [3] |

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[4][5] It may also cause respiratory irritation.[4][5] Therefore, stringent adherence to safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side-shields, and a lab coat.[4] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors or dust.[4]

-

Storage: For long-term stability, the pure compound should be stored at -20°C.[3] It is stable for up to two years when stored at 4°C.[3] Keep the container tightly sealed in a cool, dry place.[4]

-

In case of Exposure:

Synthesis and Quality Control Workflow

The most direct and widely adopted method for synthesizing this compound is the N-Boc protection of 5-bromopentylamine using di-tert-butyl dicarbonate (Boc₂O). This reaction is known for its high efficiency and clean conversion.

Caption: Workflow for the synthesis and purification of this compound.

Experimental Protocol: Synthesis

Causality: This protocol leverages the high electrophilicity of the carbonyl carbons in Boc anhydride and the nucleophilicity of the primary amine. The reaction is typically high-yielding and clean, forming gaseous CO₂ and volatile tert-butanol as byproducts, which simplifies purification.[5]

-

Reagent Preparation: In a round-bottom flask, dissolve 5-bromopentylamine hydrochloride (1.0 eq) in a suitable solvent such as Tetrahydrofuran (THF) or Dichloromethane (DCM) (approx. 0.2 M concentration).

-

Basification (if starting from salt): Add triethylamine (NEt₃) (1.1 eq) to the solution to neutralize the hydrochloride salt and liberate the free amine. Stir for 10 minutes at room temperature.

-

Boc Protection: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.05 eq) either as a solid or dissolved in a small amount of the reaction solvent.

-

Reaction: Stir the reaction mixture at room temperature. The progress can be monitored by Thin-Layer Chromatography (TLC) until the starting amine is fully consumed (typically 2-4 hours).

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Redissolve the residue in a water-immiscible organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.

Analytical Characterization for Self-Validation

Confirming the identity, purity, and key physical properties of the synthesized compound is a critical, self-validating step in any experimental workflow. The melting point, in particular, serves as a reliable indicator of purity.

Caption: Logical workflow for the analytical validation of synthesized product.

Experimental Protocol: Melting Point Determination

Causality: A pure crystalline solid exhibits a sharp, well-defined melting point range (typically <1°C). Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range. Therefore, this simple experiment is a powerful first assessment of purity.

-

Sample Preparation: Ensure the synthesized product is completely dry and free of residual solvent. Place a small amount of the solid into a capillary melting point tube, tapping gently to pack the material to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

-

Measurement:

-

Heat the apparatus rapidly to about 10-15°C below the expected melting point (35°C).

-

Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the entire sample has melted into a clear liquid (T₂).

-

-

Analysis: The melting point is reported as the range T₁ – T₂. A pure sample should exhibit a sharp range close to the literature value of 35°C.[4]

Spectroscopic and Chromatographic Confirmation

-

¹H NMR Spectroscopy: Nuclear Magnetic Resonance spectroscopy is used to confirm the molecular structure. The spectrum should be consistent with the expected structure of this compound, showing characteristic peaks for the tert-butyl group (a singlet at ~1.4 ppm), the methylene groups of the pentyl chain, and the N-H proton of the carbamate.[3]

-

Gas Chromatography (GC): This technique is used to determine the purity of the compound. A high-purity sample will show a single major peak, with commercial standards often exceeding 98% purity.[3]

Conclusion

This compound is a foundational reagent for modern drug discovery, valued for its dual functionality that enables the construction of complex molecular architectures like PROTACs. Its low melting point of 35°C is a defining physical characteristic that researchers must consider for proper handling and storage. By following robust and validated protocols for synthesis and characterization, scientists can ensure the high quality of this reagent, which is paramount for achieving reproducible and reliable results in their research and development workflows.

References

- Angene Chemical. (2021). Safety Data Sheet: this compound.

- Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.

- PubChem. (n.d.). tert-butyl N-(5-bromopentyl)carbamate.

- MedChemExpress. (n.d.). Certificate of Analysis: this compound.

- Der Pharma Chemica. (n.d.). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis.

- PubChem. (n.d.). tert-butyl N-(5-bromopentyl)carbamate.

Sources

- 1. tert-butyl N-(5-bromopentyl)carbamate | C10H20BrNO2 | CID 4455360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. Di-tert-butyl dicarbonate: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. total-synthesis.com [total-synthesis.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

tert-Butyl (5-bromopentyl)carbamate 1H NMR spectrum analysis

An In-Depth Technical Guide to the ¹H NMR Spectrum Analysis of tert-Butyl (5-bromopentyl)carbamate